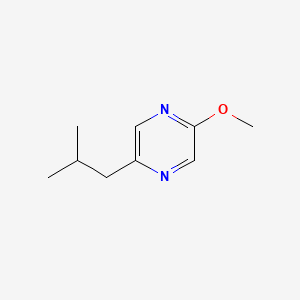

Pyrazine, 2-methoxy-5-(2-methylpropyl)-

Description

BenchChem offers high-quality Pyrazine, 2-methoxy-5-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazine, 2-methoxy-5-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

36330-05-9 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-methoxy-5-(2-methylpropyl)pyrazine |

InChI |

InChI=1S/C9H14N2O/c1-7(2)4-8-5-11-9(12-3)6-10-8/h5-7H,4H2,1-3H3 |

InChI Key |

UUQFBIDVEIWACK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CN=C(C=N1)OC |

Origin of Product |

United States |

Significance and Research Gaps Within Pyrazine Derivatives

Pyrazine (B50134) derivatives are notable for their vast structural diversity and significant biological activities. semanticscholar.org In the medical and pharmaceutical fields, the pyrazine ring is a key structural component in numerous drugs, exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.comresearchgate.netnih.govsemanticscholar.orgtandfonline.com The World Health Organization's 2019 Model List of Essential Medicines included four drugs containing the pyrazine structure, highlighting their therapeutic importance. mdpi.com Researchers continue to synthesize and evaluate new pyrazine-based compounds for their potential as novel therapeutic agents. researchgate.netnih.gov

In the realm of food science and sensory chemistry, pyrazines are paramount. They are powerful aroma compounds responsible for the desirable roasted, nutty, and earthy notes in a vast range of foods, including coffee, baked goods, and cocoa. perfumerflavorist.comwikipedia.orgkoreascience.kr A specific subgroup, the methoxypyrazines, are well-known for imparting distinct "green" or vegetative aromas. nih.govresearchgate.net For instance, 2-methoxy-3-isobutylpyrazine (IBMP) is famously responsible for the characteristic bell pepper aroma in certain grape varieties like Cabernet Sauvignon and Sauvignon Blanc. nih.govnist.govresearchgate.net

Despite their importance, significant research gaps remain. A primary challenge is the incomplete understanding of the biosynthetic pathways of many pyrazine derivatives in nature. semanticscholar.org While the final step in the formation of methoxypyrazines in grapes—the O-methylation of a hydroxypyrazine precursor—is confirmed, the preceding steps and the specific enzymes involved are still largely unknown or hypothetical. nih.govresearchgate.netnih.govajevonline.orgmdpi.com This lack of knowledge restricts the ability to fully explain and control the levels of these potent flavor compounds in agricultural products. nih.gov

Furthermore, while some pyrazines like IBMP are extensively studied due to their potent sensory impact, many other derivatives, including 2-methoxy-5-(2-methylpropyl)-pyrazine, have received far less scientific attention. Research on this specific compound is sparse; one study identified it as a natural product isolated from peaches (Prunus persica), where it was investigated for potential antioxidant and anti-photoaging activities. researchgate.net This finding suggests a natural origin, although other databases list it as not being found in nature, indicating a discrepancy and a clear knowledge gap that warrants further investigation. thegoodscentscompany.com The limited body of research on such individual derivatives underscores a broader gap in comprehensively cataloging and functionally characterizing the vast chemical space occupied by the pyrazine family.

Historical Context of Pyrazine Chemistry in Biological and Food Systems

Natural Presence in Biological Matrices

The natural world is a primary source of 2-methoxy-5-(2-methylpropyl)pyrazine and its isomers, where they play roles in plant aroma, microbial metabolism, and insect communication.

Plant-Derived Sources

Several plant species are known to synthesize isobutyl methoxypyrazines, contributing to their distinct aromas. The presence of these compounds is often influenced by factors such as genetics, maturity, and environmental conditions. wikipedia.orgmdpi.com

Asparagus officinalis (Asparagus): The characteristic vegetative aroma of asparagus is partly attributed to the presence of 2-methoxy-3-isobutylpyrazine. It is considered a typical asparagus compound, contributing to its general flavor characteristics common to both green and white varieties. semanticscholar.org

Potato (Solanum tuberosum): The earthy and raw potato-like aroma is strongly associated with isobutyl methoxypyrazines.

Green Bell Pepper (Capsicum annuum): 2-Methoxy-3-isobutylpyrazine is famously responsible for the distinct green and vegetative aroma of bell peppers. wikipedia.org Its concentration is typically high in unripe green peppers and decreases as the fruit ripens.

Pea (Pisum sativum): The fresh, green aroma of peas is also linked to the presence of isobutyl methoxypyrazines. nih.gov

While the compound is well-documented in the plants listed above, specific research identifying Pyrazine, 2-methoxy-5-(2-methylpropyl)- in Citrus nobilis (a type of mandarin orange) and Kohlrabi was not prominent in the surveyed literature. Volatile analyses of Citrus nobilis peel oil primarily identify monoterpene hydrocarbons like d-limonene and β-myrcene as the major aroma contributors. bohrium.comacs.orgnih.gov Similarly, the characteristic aroma of kohlrabi is mainly attributed to compounds like pentyl formate (B1220265) and various isothiocyanates. mdpi.com

Table 1: Presence of Isobutyl Methoxypyrazines in Plant-Derived Sources

| Plant Source | Compound Identified | Common Aroma Contribution |

|---|---|---|

| Prunus persica (Peach) | Pyrazine, 2-methoxy-5-(2-methylpropyl)- | Part of the overall fruit flavor profile |

| Asparagus officinalis | 2-methoxy-3-isobutylpyrazine | Vegetative, characteristic of asparagus |

| Solanum tuberosum (Potato) | Isobutyl methoxypyrazines | Earthy, raw potato |

| Capsicum annuum (Green Bell Pepper) | 2-methoxy-3-isobutylpyrazine | Green, vegetative |

| Pisum sativum (Pea) | Isobutyl methoxypyrazines | Fresh, green |

Microorganism-Associated Occurrence

Microorganisms are significant producers of a wide array of volatile organic compounds, including pyrazines.

Bacillus species : While various Bacillus species, such as Bacillus subtilis, are known to produce a range of alkylpyrazines (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and tetramethylpyrazine), the specific production of 2-methoxy-5-(2-methylpropyl)pyrazine is not as commonly reported. nih.govnih.gov

Paenibacillus species : The polymyxin-producing bacterium Paenibacillus polymyxa has been found to produce a complex mixture of alkyl-substituted pyrazines, including 2,5- and 2,6-diisobutylpyrazine, which are structurally related to the target compound. acs.org

Saccharomyces cerevisiae : This yeast, crucial for baking and brewing, is known to produce 2-methoxy-3-isobutylpyrazine as a metabolite, which can influence the aromatic profile of fermented products like wine. nih.gov

Mycelial Fungi: Certain mycelial fungi have been identified as producers of isobutyl methoxypyrazines. For instance, Penicillium purpurogenum and Penicillium rubrum have been shown to produce 2-methoxy-3-isobutylpyrazine, contributing a "green pepper" odor. proquest.com

Table 2: Microorganism-Associated Production of Isobutyl Methoxypyrazines

| Microorganism | Compound(s) Identified/Related |

|---|---|

| Paenibacillus polymyxa | 2,5- and 2,6-diisobutylpyrazine |

| Saccharomyces cerevisiae | 2-methoxy-3-isobutylpyrazine |

| Penicillium purpurogenum | 2-methoxy-3-isobutylpyrazine |

| Penicillium rubrum | 2-methoxy-3-isobutylpyrazine |

Detection in Animal and Insect Systems

In the animal kingdom, particularly among insects, 2-alkyl-methoxypyrazines serve as important semiochemicals. They function as allomones (chemical defense compounds) and aggregation pheromones.

Coccinellidae (Ladybugs): Various ladybug species utilize 2-isobutyl-3-methoxypyrazine (B1223183) as a defensive compound, releasing it to deter predators. This compound is also implicated in the formation of overwintering aggregations.

Labidostomis lusitanica (Leaf Beetle): The male of this leaf beetle species, considered a pest in pistachio crops, releases 2-isobutyl-3-methoxypyrazine. This compound elicits a strong response in both males and females, suggesting it acts as an aggregative cue. researchgate.net

Zygaena lonicerae (Narrow-bordered Five-spot Burnet moth): 2-Isobutyl-3-methoxypyrazine has been reported in this moth species. nih.gov

Presence in Processed Food and Beverage Systems

The concentration and profile of pyrazines in food products can be significantly altered during processing, particularly through fermentation and thermal treatments.

Fermented Products

Fermentation can lead to the formation or enhancement of certain aroma compounds, including isobutyl methoxypyrazines.

Wine: 2-Methoxy-3-isobutylpyrazine is a well-known grape-derived aroma compound that can significantly impact wine quality. mdpi.com It is responsible for the "green" or "bell pepper" notes in wines made from varieties like Cabernet Sauvignon, Sauvignon Blanc, and Merlot. Its concentration is influenced by grape maturity, climate, and winemaking techniques. mdpi.com

Black Tea: While a wide range of volatile compounds, including some pyrazines, contribute to the characteristic aroma of black tea, the specific presence of 2-methoxy-5-(2-methylpropyl)pyrazine is not well-documented in the available literature. acs.orgmdpi.com

Thermally Processed Foods

Thermal processes such as roasting, baking, and cooking are major contributors to the formation of pyrazines through Maillard reactions and Strecker degradation.

Roasted Cocoa and Chocolate: The roasting of cocoa beans is a critical step in chocolate production, leading to the development of its characteristic flavor and aroma. Various pyrazines, including isobutyl methoxypyrazines, are formed during this process, contributing nutty and roasted notes. dur.ac.uk

Bread: The baking process results in the formation of numerous aroma compounds in the crust. While various pyrazines are known to be present, contributing to the roasted and nutty aromas, specific data on 2-methoxy-5-(2-methylpropyl)pyrazine is limited.

Roasted Nuts: The roasting of nuts, such as peanuts, generates a significant amount of pyrazines, which are key to their desirable roasted flavor profile. dur.ac.uk

Popcorn: The aroma of popcorn is complex, with key contributors being compounds like 2-acetyl-1-pyrroline (B57270) and various pyrazines that provide nutty and roasty notes. compoundchem.com However, 2-methoxy-5-(2-methylpropyl)pyrazine is not typically listed as a primary odorant. acs.org

Cooked Meat: Pyrazines are major components of cooked meat volatiles, contributing significantly to the "roast" flavor. acs.org While a large number of pyrazines have been identified in cooked beef, pork, and chicken, the focus is often on compounds like 2,5-dimethylpyrazine and 2-ethyl-5-methylpyrazine. researchgate.net

Table 3: Presence of Isobutyl Methoxypyrazines in Processed Foods and Beverages

| Product | Processing Method | Role of Isobutyl Methoxypyrazine |

|---|---|---|

| Wine | Fermentation | Contributes "green" or "bell pepper" notes |

| Coffee | Roasting | Contributes to green and roasty aroma profile |

| Roasted Cocoa | Roasting | Contributes nutty and roasted notes |

| Roasted Nuts | Roasting | Key contributor to roasted flavor profile |

Environmental Distribution (e.g., Water Systems, Soil)

Comprehensive searches of scientific databases and environmental monitoring reports have yielded no specific quantitative data regarding the concentration of Pyrazine, 2-methoxy-5-(2-methylpropyl)- in either water systems or soil. Research on malodorous compounds in water has identified other methoxypyrazines, but not the 5-isobutyl isomer specifically.

One source has suggested that 2-isobutyl-5-methoxypyrazine is "not found in nature," which, if accurate, would explain the absence of environmental distribution data. However, conflicting information exists, with another study reporting its isolation from peaches. This discrepancy highlights the need for further investigation to confirm its natural occurrence and potential pathways into the environment.

Without dedicated studies to monitor and quantify this specific compound in various environmental compartments, its distribution remains unknown. Consequently, it is not possible to construct a data table detailing its presence in water systems or soil, as no such peer-reviewed data has been found. The scientific community's focus has remained on other isomers, leaving the environmental story of Pyrazine, 2-methoxy-5-(2-methylpropyl)- yet to be written.

Biosynthesis and Formation Pathways of Pyrazine, 2 Methoxy 5 2 Methylpropyl

Endogenous Metabolic Pathways

In plants, such as grapevines (Vitis vinifera) and bell peppers (Capsicum annuum), IBMP is synthesized through a series of metabolic steps. nih.govacs.org Two primary hypotheses for its formation have been proposed: the "amino acid amidation pathway" and the "amino acid condensation pathway." mdpi.comnih.gov Both pathways converge on a final methylation step. nih.gov

Amino acids are fundamental building blocks for the biosynthesis of IBMP. Stable isotope labeling experiments have provided strong evidence for the involvement of specific amino acids. L-leucine is considered a direct precursor for the isobutyl side chain of IBMP. researchgate.netnih.gov

Two dominant theories explain the initial steps of IBMP biosynthesis, both implicating amino acids:

Amino Acid Amidation Pathway: This pathway proposes that a branched-chain amino acid, such as L-leucine, first undergoes amidation to form an α-amino acid amide (e.g., 2-amino-4-methylpentanamide (B3046803) from leucine). nih.govnih.gov This amide then serves as a key intermediate for the subsequent condensation reaction.

Amino Acid Condensation Pathway: This alternative hypothesis suggests the condensation of two amino acids to form a cyclic dipeptide. For instance, the biosynthesis of the related 3-isopropyl-2-methoxypyrazine (IPMP) in Pseudomonas perolens is proposed to start with the condensation of valine and glycine. mdpi.comnih.gov Following this model, IBMP formation would begin with the condensation of leucine (B10760876) and glycine. mdpi.com

| Proposed Pathway | Initial Amino Acid(s) | Key Intermediate |

| Amino Acid Amidation | L-Leucine | 2-amino-4-methylpentanamide (AMPA) |

| Amino Acid Condensation | L-Leucine and Glycine | 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP) |

This table summarizes the initial amino acid precursors and key intermediates in the two main proposed biosynthetic pathways for IBMP.

The Strecker degradation, a component of the broader Maillard reaction, is a significant pathway for the formation of aldehydes and α-aminoketones from amino acids in the presence of a dicarbonyl compound. futurelearn.combrewersjournal.ca This reaction is crucial for the development of flavor and aroma in cooked foods. dur.ac.uk In the context of IBMP biosynthesis, the Strecker degradation of amino acids like leucine can generate key intermediates. researchgate.net The reaction converts an α-amino acid into a Strecker aldehyde, which has one fewer carbon atom. brewersjournal.cabrewingforward.com While more commonly associated with thermal processing, Strecker-type reactions can also occur under physiological conditions, potentially contributing to the pool of precursors for pyrazine (B50134) ring formation. nih.gov

A critical step in the formation of the pyrazine ring is the condensation of nitrogen-containing intermediates with a dicarbonyl compound. oup.com In the "amino acid amidation pathway," the intermediate 2-amino-4-methylpentanamide (AMPA) is proposed to condense with a dicarbonyl compound such as glyoxal (B1671930) or glyoxylic acid. nih.gov This condensation reaction leads to the formation of the non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP). mdpi.comnih.gov Although the presence of free glyoxal in plants has been questioned, glyoxylic acid is a more likely candidate for this condensation step. nih.govresearchgate.net

The final and well-confirmed step in the biosynthesis of IBMP is the O-methylation of 3-isobutyl-2-hydroxypyrazine (IBHP). nih.govresearchgate.net This reaction converts the non-volatile hydroxypyrazine into the highly volatile and aromatic methoxypyrazine. The methylation is an enzymatic process catalyzed by an O-methyltransferase (OMT). nih.govresearchgate.net The methyl group donor for this reaction is S-adenosyl-L-methionine (SAM). nih.govresearchgate.net In grapevines, specific O-methyltransferases, such as VvOMT3, have been identified as being highly specific and efficient for the methylation of IBHP, playing a key role in IBMP biosynthesis. nih.gov

| Reaction Step | Substrate | Enzyme | Methyl Donor | Product |

| O-Methylation | 3-isobutyl-2-hydroxypyrazine (IBHP) | O-methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) | 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) |

This table details the components of the final methylation step in the biosynthesis of IBMP.

Microbial Biosynthetic Mechanisms

Microorganisms, including bacteria and fungi, are known producers of a wide array of pyrazines, which contribute to the characteristic aromas of many fermented foods. oup.comnih.gov The biosynthetic pathways in microbes share similarities with those proposed in plants, often involving amino acid metabolism.

Pyrazine formation in microorganisms can occur as part of both primary and secondary metabolism. oup.com Several bacterial species, such as Paenibacillus polymyxa, are known to produce a variety of alkyl-substituted pyrazines. oup.com The biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens is thought to begin with the condensation of the amino acids valine and glycine. oup.com This suggests that microbial pathways for methoxypyrazine synthesis also rely on amino acid precursors. The formation of these compounds is often linked to growth, but they can also be produced as secondary metabolites with potential biological activities. oup.com

Analytical Methodologies for Pyrazine, 2 Methoxy 5 2 Methylpropyl Research

Advanced Separation and Detection Techniques

Advanced analytical instrumentation is fundamental to the study of Pyrazine (B50134), 2-methoxy-5-(2-methylpropyl)-. These techniques provide the necessary sensitivity and specificity to isolate and measure this compound, even when present at trace levels among a complex mixture of other volatile and non-volatile components. shimadzu.comopenagrar.de

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Pyrazine, 2-methoxy-5-(2-methylpropyl)-. openagrar.denih.gov This method combines the powerful separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. openagrar.de In GC-MS analysis, the volatile fraction of a sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and affinity for a stationary phase within a capillary column. frontiersin.org As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint for identification. openagrar.de

The high sensitivity and molecular specificity of GC-MS make it indispensable for detecting and quantifying Pyrazine, 2-methoxy-5-(2-methylpropyl)- at the ng/L levels at which it occurs in products like wine. shimadzu.comopenagrar.deresearchgate.net To enhance selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed. shimadzu.comgcms.cz This technique uses multiple stages of mass analysis to filter out background noise and monitor specific ion transitions unique to the target compound, thereby improving detection limits and quantitative accuracy. shimadzu.comgcms.cz For example, a GC-MS/MS method using positive chemical ionization (PCI) has been successfully used to selectively detect trace amounts of this pyrazine in wine. shimadzu.com

Table 1: Example of GC-MS Analysis Conditions for Pyrazine, 2-methoxy-5-(2-methylpropyl)- in Wine

| Parameter | Condition |

|---|---|

| Instrument | GCMS-TQ8030 (GC-MS/MS) shimadzu.com |

| Column | InertCap 17MS (30 m x 0.25 mm I.D., 0.25 µm) shimadzu.com |

| Oven Temperature Program | 40 °C (hold 5 min) → ramp 10 °C/min to 280 °C (hold 5 min) shimadzu.com |

| Ionization Mode | Positive Chemical Ionization (PCI) shimadzu.com |

| Ion Source Temperature | 200 °C shimadzu.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing extremely accurate mass measurements. escholarship.org This capability allows for the determination of a compound's elemental formula from its mass, greatly increasing the confidence in its identification. escholarship.org In the context of Pyrazine, 2-methoxy-5-(2-methylpropyl)- research, HRMS is a powerful tool for confirming the identity of synthetic standards and for identifying the compound in complex samples without ambiguity. researchgate.net While standard GC-MS can distinguish between many compounds, HRMS can differentiate between molecules that have the same nominal mass but different elemental compositions (isobars), a crucial feature for non-targeted screening and structural confirmation. escholarship.org The combination of gas or liquid chromatography with HRMS provides a robust platform for both quantitative and qualitative analysis, enabling researchers to profile chemical exposures and metabolites with high accuracy. escholarship.org

Table 2: Comparison of Mass Spectrometry Techniques

| Feature | Standard Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., Orbitrap, TOF) |

|---|---|---|

| Mass Accuracy | Typically measures to one decimal place (e.g., 166.2 m/z) | Measures to several decimal places (e.g., 166.1106 m/z) escholarship.orgresearchgate.net |

| Primary Use | Routine quantification, screening of known compounds shimadzu.com | Structure confirmation, elemental formula determination, unknown identification escholarship.orgresearchgate.net |

| Specificity | Good, but can be limited by isobaric interferences | Excellent, resolves compounds with the same nominal mass escholarship.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including Pyrazine, 2-methoxy-5-(2-methylpropyl)-. researchgate.netwesleyan.edu Unlike mass spectrometry, which provides information about a molecule's mass and fragmentation, NMR provides detailed information about the atomic structure, including the connectivity of atoms and their spatial relationships. pitt.eduresearchgate.net One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, reveal the different chemical environments of the hydrogen and carbon atoms in the molecule. wesleyan.edu

For more complex structural assignments, two-dimensional (2D) NMR experiments are employed. wesleyan.edupitt.edu Techniques like COSY (Correlation Spectroscopy) show correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) reveals direct connections between protons and the carbon atoms they are attached to. wesleyan.eduencyclopedia.pub The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly valuable as it shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular framework. wesleyan.edu These methods are essential for verifying the structure of newly synthesized pyrazine standards. researchgate.net

Table 3: Key NMR Experiments for Structural Elucidation

| NMR Experiment | Information Provided | Application in Pyrazine Research |

|---|---|---|

| ¹H NMR | Number of unique protons, their chemical environment, and spin-spin coupling. wesleyan.edu | Confirms the presence of isobutyl, methoxy (B1213986), and pyrazine ring protons. |

| ¹³C NMR | Number and type of unique carbon atoms (e.g., aliphatic, aromatic). pitt.edu | Identifies all carbon atoms in the molecular skeleton. |

| COSY | Shows ¹H-¹H coupling networks (protons on adjacent carbons). encyclopedia.pub | Establishes the connectivity within the isobutyl group. |

| HSQC | Correlates protons with their directly attached carbons. wesleyan.eduencyclopedia.pub | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. wesleyan.edu | Connects the isobutyl and methoxy groups to the pyrazine ring. |

To analyze trace volatile compounds like Pyrazine, 2-methoxy-5-(2-methylpropyl)- from a complex matrix, sample preparation is a critical step. chromatographyonline.com Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and widely used sample preparation technique that is often coupled with GC-MS. frontiersin.orgchromatographyonline.comnih.gov In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above a sample. chromatographyonline.com Volatile analytes partition from the sample into the headspace and are then adsorbed and concentrated onto the fiber. frontiersin.org The fiber is then retracted and inserted directly into the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and analysis. mdpi.com

The choice of fiber coating is crucial for efficient extraction and depends on the polarity and volatility of the target analytes. researchgate.net For pyrazines, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) or fibers with multiple coatings like divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) have proven effective. nih.govnih.gov The coupling of HS-SPME with GC-MS provides a fully automated and highly sensitive method for quantifying Pyrazine, 2-methoxy-5-(2-methylpropyl)- in various samples, including wine and grape musts. nih.govnih.gov

Sensory-Guided Analysis for Aroma Characterization

While instrumental analysis identifies and quantifies chemical compounds, it does not directly measure their sensory impact. Sensory-guided analysis bridges this gap by combining chemical separation with human sensory perception to pinpoint which specific compounds are responsible for an aroma.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to determine the odor activity of individual volatile compounds in a sample. nih.gov In a GC-O system, the effluent from the gas chromatography column is split into two paths. nih.gov One path leads to a conventional detector (like a mass spectrometer), while the other is directed to an olfactometry port, or "sniff port," where a trained sensory panelist can smell the eluting compounds in real-time. nih.govgoogle.com

Aroma Extract Dilution Analysis (AEDA)

In the context of pyrazine research, AEDA has been instrumental in pinpointing key aroma-active compounds in various food matrices, including coffee and fermented products. For instance, studies on Chinese red pepper paste have utilized AEDA to identify potent odorants, revealing high FD factors for related pyrazines like 3-isobutyl-2-methoxypyrazine. nih.govdur.ac.uk While specific AEDA studies focusing exclusively on Pyrazine, 2-methoxy-5-(2-methylpropyl)- are not widely documented, the methodology remains a critical tool for determining its potential aroma significance were it to be identified in a volatile profile. The process allows researchers to screen for and rank the most important aroma compounds, thereby directing further quantitative efforts.

Odor Activity Value (OAV) Determination

Determining the OAV for Pyrazine, 2-methoxy-5-(2-methylpropyl)- would require two key pieces of information: its concentration in the sample and its odor threshold. The odor thresholds for pyrazines are known to be exceptionally low, often in the parts-per-trillion range, making them significant contributors to aroma even at trace concentrations. For example, the closely related isomer, 2-isobutyl-3-methoxypyrazine (B1223183), is known for its potent "bell pepper" aroma and has a very low odor threshold. thegoodscentscompany.com In coffee, this isomer has a calculated OAV of 1.70 x 10^4, indicating a significant contribution to the earthy aroma. coffeeresearch.org

The determination of OAV is a crucial step in moving beyond simple identification and towards understanding the actual sensory impact of a compound like Pyrazine, 2-methoxy-5-(2-methylpropyl)-.

Table 1: Odor Activity Values of Selected Pyrazines in Coffee This table is illustrative and based on data for a related isomer due to the limited specific data for Pyrazine, 2-methoxy-5-(2-methylpropyl)-.

| Compound | Odor Description | Odor Threshold (ng/L in water) | Concentration in Coffee (ng/g) | Calculated OAV |

|---|---|---|---|---|

| 2-isobutyl-3-methoxypyrazine | Earthy, bell pepper | 2 | 34 | 1.70 x 10^4 |

Quantitative Method Development and Validation

Accurate quantification of Pyrazine, 2-methoxy-5-(2-methylpropyl)- is essential for determining its OAV and for understanding its formation and degradation in different matrices. The development and validation of a robust quantitative method are therefore critical. Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of pyrazines due to its high sensitivity and selectivity.

Method development typically involves optimizing sample preparation, chromatographic conditions, and mass spectrometric parameters. Sample preparation for pyrazines often employs solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) to extract and concentrate the volatile compounds from the sample matrix.

Method validation ensures that the analytical method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

For instance, a study on 3-alkyl-2-methoxypyrazines in green coffee utilized a headspace SPME-GC-MS method. nih.gov The validation of such a method would involve creating calibration curves with standards of Pyrazine, 2-methoxy-5-(2-methylpropyl)- to establish linearity, and performing spike-and-recovery experiments to determine accuracy and precision.

Table 2: Illustrative Method Validation Parameters for Pyrazine Analysis

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Coefficient of Determination, R²) | > 0.99 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

Chemometric and Multivariate Statistical Approaches for Data Interpretation (e.g., Partial Least-Squares Discriminant Analysis)

In studies where large datasets are generated, such as the analysis of volatile profiles across many samples, chemometric and multivariate statistical approaches are invaluable for data interpretation. Partial Least-Squares Discriminant Analysis (PLS-DA) is a supervised classification method that can be used to identify the variables (in this case, volatile compounds) that are most important for distinguishing between different sample groups.

For example, if researchers were investigating the impact of different processing conditions on the formation of Pyrazine, 2-methoxy-5-(2-methylpropyl)-, they could use PLS-DA to analyze the complete volatile profiles of samples from each condition. The PLS-DA model would highlight which compounds, including the target pyrazine, are most influential in differentiating the samples. This approach can reveal correlations between processing parameters and the concentration of specific aroma compounds.

In studies of coffee and fermented beverages, PLS-DA has been successfully used to discriminate between samples based on their volatile composition. researchgate.netresearchgate.net This statistical tool allows for a more holistic understanding of the data, moving beyond the analysis of single compounds to the interpretation of complex chemical fingerprints.

Biological and Ecological Roles of Pyrazine, 2 Methoxy 5 2 Methylpropyl

Antimicrobial Activities

Detailed research specifically investigating the antimicrobial activities of Pyrazine (B50134), 2-methoxy-5-(2-methylpropyl)- against the specified bacterial, fungal, and oomycete species is not extensively available in the reviewed scientific literature. The broader class of alkylated pyrazines has been noted for antimicrobial properties, but direct data on this specific compound is sparse. tugraz.at

Antibacterial Effects (e.g., against Escherichia coli)

There is no specific information in the reviewed scientific literature detailing the antibacterial effects of Pyrazine, 2-methoxy-5-(2-methylpropyl)- against Escherichia coli.

Antifungal Properties (e.g., against Colletotrichum gloeosporioides, Phaeomoniella chlamydospora, Magnaporthe oryzae)

Specific studies on the antifungal properties of Pyrazine, 2-methoxy-5-(2-methylpropyl)- against Colletotrichum gloeosporioides, Phaeomoniella chlamydospora, and Magnaporthe oryzae were not found in the reviewed literature.

Soil Fungistatication Mechanisms

Information regarding the direct role or mechanisms of Pyrazine, 2-methoxy-5-(2-methylpropyl)- in soil fungistatication is not available in the current body of scientific literature.

Antioxidant and Anti-inflammatory Potentials

Research has identified Pyrazine, 2-methoxy-5-(2-methylpropyl)- as a component of Prunus persica (peach) and has investigated its antioxidant capabilities. researchgate.net A study focusing on this compound, referred to as MMPP, demonstrated that it possesses radical scavenging activity. researchgate.net This activity is a key indicator of antioxidant potential, suggesting the compound can help neutralize reactive oxygen species (ROS), which are implicated in cellular damage and aging processes. researchgate.net

While the source plant, Prunus persica, has been reported to have anti-inflammatory properties, studies explicitly linking this activity directly to Pyrazine, 2-methoxy-5-(2-methylpropyl)- are not specified. researchgate.net The broader class of pyrazine derivatives has been noted for a range of pharmacological effects, including anti-inflammatory and antioxidant activities. mdpi.com

Table 1: Documented Antioxidant Activity of Pyrazine, 2-methoxy-5-(2-methylpropyl)-

| Property | Finding | Source Organism | Reference |

|---|---|---|---|

| Antioxidant Activity | Displayed radical scavenging activity. | Prunus persica (Peach) | researchgate.net |

Roles in Plant Biology and Phytoprotection

Table 2: Research Status on Biological Roles of Pyrazine, 2-methoxy-5-(2-methylpropyl)-

| Biological Role | Research Finding for Pyrazine, 2-methoxy-5-(2-methylpropyl)- |

|---|---|

| Antibacterial Effect | Data not available in the reviewed literature. |

| Antifungal Properties | Data not available in the reviewed literature. |

| Antioomycete Activity | Data not available in the reviewed literature. |

| Soil Fungistatication | Data not available in the reviewed literature. |

| Phytoprotection | Data not available in the reviewed literature. |

Contribution to Plant Defense Mechanisms

There is currently no specific scientific evidence documenting the direct contribution of Pyrazine, 2-methoxy-5-(2-methylpropyl)- to plant defense mechanisms. While other methoxypyrazine isomers are well-known for their roles in the flavor and aroma profiles of plants, which can act as signals to herbivores, a direct defensive function for this specific compound has not been established.

Modulation of Plant Growth via Volatile Organic Compounds (VOCs)

Scientific literature does not currently contain findings that demonstrate a role for Pyrazine, 2-methoxy-5-(2-methylpropyl)- in the modulation of plant growth as a volatile organic compound (VOC). Research into VOC-mediated plant growth has identified other pyrazine derivatives, but not this specific isomer.

Influence on Plant Circadian Regulatory Genes

There is no available research to suggest that Pyrazine, 2-methoxy-5-(2-methylpropyl)- has any influence on plant circadian regulatory genes.

Inter- and Intra-Organismic Chemical Communication

The function of chemical compounds as signals between and within species is a critical aspect of chemical ecology. While pyrazines are often implicated in such communication, specific data for Pyrazine, 2-methoxy-5-(2-methylpropyl)- is sparse.

Functions as Semiochemicals in Insects (e.g., Pheromones, Warning Signals)

Pyrazine, 2-methoxy-5-(2-methylpropyl)- has been identified within a large dataset of compounds for computational screening to identify novel insect repellents or attractants. google.com A patent for methods to assess the repellent quality of organic materials lists this compound by its CAS number (36330-05-9) among thousands of others as part of a library of chemicals with potential to modify arthropod behavior. google.com However, this inclusion is for predictive modeling purposes, and no experimental data has been published that confirms its function as a pheromone, warning signal, or any other type of semiochemical in insects.

Volatile-Mediated Interactions between Microorganisms

Currently, there is no scientific literature that describes a role for Pyrazine, 2-methoxy-5-(2-methylpropyl)- in volatile-mediated interactions between microorganisms, such as bacteria and fungi.

Impact on Sensory Perception and Food Quality Attributes

The sensory impact of methoxypyrazines is significant in many foods and beverages. However, the specific contribution of the 2-methoxy-5-(2-methylpropyl)- isomer is not well-characterized. Several chemical and flavor databases list this compound for informational purposes only, indicating it is not commonly used as a flavor or fragrance agent. thegoodscentscompany.comthegoodscentscompany.comperflavory.com This suggests its impact on food quality attributes is either negligible or not yet identified or utilized by the flavor industry.

Based on a comprehensive review of scientific literature, there is a significant lack of available information regarding the specific biological and ecological roles of the chemical compound Pyrazine, 2-methoxy-5-(2-methylpropyl)- (CAS Number: 36330-05-9).

The vast majority of research on isobutyl methoxypyrazines focuses on its isomer, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) (CAS Number: 24683-00-9). This related compound is a well-documented, potent aroma constituent in a variety of plants and food products. The descriptive topics outlined in the subject request—such as green and vegetal aroma descriptors, influence on flavor profiles in wine and coffee, and sensory thresholds—are characteristic of the research conducted on IBMP.

Conversely, sources indicate that Pyrazine, 2-methoxy-5-(2-methylpropyl)- is not found in nature and is not typically used in flavor and fragrance applications. Therefore, creating an article on the biological and ecological roles of this specific compound as requested is not feasible due to the absence of relevant scientific data.

Synthesis and Derivatization in Academic Research

Chemical Synthesis Methodologies

Chemical synthesis provides robust and controlled methods for producing specific pyrazine (B50134) structures. These methodologies often involve the construction of the pyrazine ring from acyclic precursors followed by modification of substituents.

Directed synthesis is crucial for producing specific, asymmetrically substituted pyrazines. A common and effective strategy for synthesizing 2-methoxy-3-alkylpyrazines, isomers of the target compound, involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound like glyoxal (B1671930), followed by methylation. researchgate.netlookchem.com For instance, the synthesis of 2-methoxy-3-isobutylpyrazine, a well-known potent odorant, can be achieved through the condensation of leucine (B10760876) amide with glyoxal. lookchem.com This is followed by methylation of the resulting 2-hydroxypyrazine (B42338) intermediate using reagents such as diazomethane (B1218177) or methyl iodide to introduce the methoxy (B1213986) group. researchgate.net

One of the foundational methods was described by Seifert et al. (1970), which outlines a pathway for creating various 2-methoxy-3-alkylpyrazines. dur.ac.ukacs.org This approach involves preparing the necessary 3-alkyl-2-hydroxypyrazine and subsequently methylating it. acs.org Variations and improvements on this route have been developed to enhance yields and use milder reaction conditions. dur.ac.uk Other historical methods for creating the core pyrazine structure include the Staedel–Rugheimer and Gutknecht pyrazine syntheses, which are based on the self-condensation of α-ketoamines. wikipedia.org More contemporary methods may involve metal-catalyzed cross-coupling reactions to introduce substituents onto a pre-formed pyrazine ring. researchgate.netmdpi.com For example, a nickel-catalyzed Kumada–Corriu cross-coupling has been used to synthesize a trisubstituted pyrazine. mdpi.com

An alternative route involves the condensation of 1,2-aminoalcohols with Boc-protected aliphatic amino acids, which then undergo cycloimine formation, aromatization via chlorination, and finally alkoxy-de-halogenation to introduce the methoxy group. researchgate.net

The formation of pyrazines from natural precursors is a key area of study, particularly in food chemistry. The Maillard reaction and Strecker degradation are central to this process, wherein amino acids and reducing sugars react under thermal processing to produce a wide array of flavor compounds, including pyrazines. mdpi.comunimas.myresearchgate.net

Amino acids are critical precursors, providing the nitrogen atoms for the pyrazine ring and influencing the type of alkyl substitution. researchgate.net For example, branched-chain amino acids such as leucine, isoleucine, and valine are known precursors for the corresponding isobutyl, sec-butyl, and isopropyl substituents on the pyrazine ring. researchgate.netmdpi.com Specifically, the biosynthesis of 3-isobutyl-2-methoxypyrazine is proposed to begin with the condensation of leucine and glycine. mdpi.com

Sugars act as the carbonyl source in these reactions. mdpi.com The reaction of glucose with lysine-containing peptides, for example, has been studied to understand the formation mechanisms of various pyrazines. mdpi.com The type of sugar and amino acid directly impacts the final distribution of pyrazine products.

While not explicitly detailed for 2-methoxy-5-(2-methylpropyl)pyrazine, the general principles of pyrazine formation from these precursors are well-established. The initial reaction forms an aminoketone, which can then dimerize and oxidize to form the stable aromatic pyrazine ring. dur.ac.ukmdpi.com

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

The development of pyrazine analogues is essential for understanding how molecular structure influences sensory properties, particularly aroma and flavor. For methoxypyrazines, research has focused on how the nature and position of the alkyl group affect the odor character and detection threshold. researchgate.netnih.gov These compounds are known for their potent "green" or "vegetative" aromas, such as the characteristic bell pepper scent of 2-methoxy-3-isobutylpyrazine. gravitywinehouse.comsevenfifty.com

By synthesizing a series of 2-methoxy-3-alkylpyrazines with varying alkyl chains (e.g., ethyl, propyl, isopropyl, hexyl), researchers can systematically study their structure-odor relationships. acs.org Studies have shown that even small changes to the alkyl group can lead to significant differences in odor potency and quality. acs.orgnih.gov For example, the odor threshold of 2-methoxy-3-hexylpyrazine is extremely low, similar to the isobutyl analogue, while the ethyl derivative is a considerably weaker odorant. acs.org This indicates that the size and branching of the alkyl side chain play a crucial role in the molecule's interaction with olfactory receptors. nih.gov

These structure-activity relationship (SAR) studies are critical for the flavor and fragrance industry, allowing for the prediction and creation of new molecules with specific desired aroma profiles. The data gathered helps in understanding the binding mechanisms between odorant molecules and olfactory receptors. lookchem.com

Table 1: Odor Thresholds of Various 2-Methoxy-3-alkylpyrazine Analogues in Water

| Compound | Alkyl Group | Odor Threshold (parts per 10¹² parts of water) |

| 2-methoxy-3-isobutylpyrazine | Isobutyl | 2 |

| 2-methoxy-3-hexylpyrazine | Hexyl | 1 |

| 2-methoxy-3-propylpyrazine | Propyl | 6 |

| 2-methoxy-3-isopropylpyrazine | Isopropyl | 2 |

| 2-methoxy-3-ethylpyrazine | Ethyl | 425 |

| Data sourced from Seifert et al., J. Agric. Food Chem., 1970. acs.org |

Biotechnological Production Strategies for Pyrazine Compounds

Biotechnological routes offer a sustainable and "natural" alternative to chemical synthesis for producing pyrazine flavor compounds. researchgate.net These methods utilize microorganisms or isolated enzymes to catalyze the formation of pyrazines from renewable substrates. researchgate.netresearchgate.net

Microbial fermentation is a widely explored strategy. Various bacterial species, including Bacillus subtilis, Corynebacterium glutamicum, and Pseudomonas species, have been shown to produce a range of alkylpyrazines. unimas.mynih.govresearchgate.net Fungi, such as certain Penicillium species, have also been identified as producers of methoxypyrazines, including 2-methoxy-3-isobutylpyrazine (IBMP). up.ac.za The production process involves cultivating the selected microorganism in a fermentation medium containing necessary precursors, such as amino acids (e.g., L-threonine) and carbon sources (e.g., sugars). nih.gov The specific pyrazine profile can be influenced by controlling fermentation conditions like pH, temperature, aeration, and precursor availability. researchgate.net

Biocatalysis using isolated enzymes represents a more targeted approach. polimi.it For example, transaminases can be used for amination steps, and L-threonine dehydrogenase can generate key intermediates from L-threonine. researchgate.netresearchgate.net These enzymatic reactions can be performed under mild, aqueous conditions, aligning with green chemistry principles. researchgate.net Researchers are developing multi-step enzymatic pathways to synthesize specific pyrazine structures, aiming to improve yields and product purity for industrial application. polimi.itnih.gov This approach avoids the complex mixtures often generated in traditional fermentation and provides a direct route to high-value compounds. researchgate.net

Degradation and Environmental Fate of Pyrazine, 2 Methoxy 5 2 Methylpropyl

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a process where light energy drives chemical breakdown. For methoxypyrazines like IBMP, sunlight is a recognized factor in their degradation, particularly in agricultural contexts.

Detailed Research Findings: Research conducted on Vitis vinifera (grape) berries has consistently shown that sunlight exposure plays a direct role in the reduction of IBMP concentrations. researchgate.netresearchgate.net The decrease in the mass fraction of methoxypyrazines in grape berries after a certain stage of ripening occurs almost exclusively under the influence of sunlight. acs.org This has led to viticultural practices such as leaf removal to increase sun exposure on grape clusters, thereby lowering the concentration of these vegetative aroma compounds. researchgate.net

Biotransformation and Microbial Degradation in Environmental Systems

Biotransformation by microorganisms is a primary pathway for the breakdown of organic compounds in the environment. Pyrazines, including IBMP, are susceptible to microbial degradation in various ecosystems.

Detailed Research Findings: Scientific literature confirms that various bacteria can utilize substituted pyrazines as their sole source of carbon and energy. nih.gov While the complete mechanisms of pyrazine (B50134) ring cleavage remain an active area of investigation, studies have successfully isolated and identified microbial communities capable of this process. nih.gov

A study focusing on pyrazine degradation in wastewater and cow dung identified several bacterial genera capable of mineralizing these compounds. The research demonstrated that a consortium of indigenous tropical bacteria could significantly reduce pyrazine concentrations over a 21-day period. mostwiedzy.plmdpi.com

Table 1: Bacterial Genera Identified in the Degradation of Pyrazine Compounds

| Bacterial Genus |

|---|

| Bacillus sp. |

| Flavobacterium sp. |

| Corynebacterium sp. |

| Pseudomonas sp. |

| Streptococcus sp. |

| Staphylococcus sp. |

Source: Data compiled from a study on microbial degradation in wastewater and cow dung. mostwiedzy.plmdpi.com

In the context of grapes, degradation is also believed to occur via enzymatic pathways, with O-demethylation (the removal of the methoxy (B1213986) group) being a likely metabolic route. nih.gov Furthermore, some bacterial strains, such as certain species of Serratia and Cedecea, have been found to produce 2-isobutyl-3-methoxypyrazine (B1223183), indicating a complex relationship where microbes can both synthesize and degrade these compounds. researchgate.net

Efficacy of Water Treatment Processes for Odorant Removal

Due to its potent odor, the removal of IBMP from drinking water is a key objective for water treatment facilities. Conventional and advanced water treatment processes exhibit varying degrees of efficacy in removing this compound.

Detailed Research Findings: Standard treatment processes such as sedimentation and filtration are generally inadequate for removing dissolved, low-concentration taste and odor compounds like IBMP. nih.gov More advanced methods are required to achieve significant removal. A pilot plant study on drinking water treatment provided specific data on the effectiveness of a multi-stage process involving ozonation and granular activated carbon (GAC).

The study showed that conventional treatment (coagulation, flocculation, sedimentation, and filtration) had a low removal efficiency for IBMP, at around 15%. The introduction of ozone (O₃) significantly improved removal. Granular activated carbon (GAC) filtration was also effective, with performance linked to the empty bed contact time (EBCT), which is the time the water is in contact with the carbon. The combination of ozonation followed by GAC filtration proved most effective, capable of reducing IBMP to non-detectable concentrations.

Table 2: Efficacy of Water Treatment Processes for 2-methoxy-3-isobutylpyrazine (IBMP) Removal

| Treatment Process | Average Removal Efficiency (%) |

|---|---|

| Conventional Treatment (Coagulation/Flocculation/Sedimentation/Filtration) | ~15% |

| Ozonation | ~40% |

| Granular Activated Carbon (GAC) | 60-80% |

| Combined Process (Ozonation + GAC) | >95% (to non-detectable levels) |

Source: Data derived from a pilot plant experiment on taste and odor causing substances in drinking water.

Advanced Oxidation Processes (AOPs), such as the UV/Chlorine process, are also being investigated and show promise for the degradation of similar methoxypyrazines, further expanding the toolkit for water utilities. nih.gov

Catalytic Degradation and Odor Elimination Studies

Catalytic degradation, often as part of an AOP, utilizes a catalyst to enhance the efficiency of an oxidation process, leading to the rapid breakdown of persistent organic pollutants and the elimination of associated odors.

Detailed Research Findings: Heterogeneous catalytic ozonation has emerged as a highly effective method for degrading pyrazines. A 2023 study detailed the synthesis of nitrogen-doped manganese oxide (N-doped Mn₃O₄) catalysts for this purpose. The research found that these catalysts significantly accelerated the decomposition of ozone to generate highly reactive hydroxyl radicals (•OH), which are the primary species responsible for degrading the pyrazine compounds. researchgate.netnih.gov

Key findings from the catalytic ozonation study include:

Primary Oxidant: The hydroxyl radical (•OH) was confirmed as the main reactive oxygen species driving the degradation process. nih.gov

High Reactivity: The second-order rate constant for the reaction between •OH and a model pyrazine compound (2,5-dimethylpyrazine) was determined to be extremely high, at (6.29 ± 0.844) × 10⁹ M⁻¹ s⁻¹, indicating a very rapid reaction. nih.gov

Degradation Pathway: The study identified seventeen different intermediate products, allowing for the proposal of detailed degradation pathways. The process involves steps such as hydroxylation, demethylation, and the opening of the pyrazine ring, ultimately leading to the formation of smaller, non-odorous molecules. nih.gov

This research demonstrates that catalytic ozonation using specialized nanostructured catalysts is a promising technology for addressing environmental issues related to pyrazine odors in water. researchgate.netnih.gov Other heterogeneous catalytic processes, such as photo-Fenton systems using iron-based catalysts, have also proven effective for degrading other persistent organic pollutants and could be applicable for pyrazine removal. nih.gov

Future Research Directions and Interdisciplinary Perspectives

Elucidation of Undiscovered Biosynthetic Pathways

A primary and fundamental area for future research is the investigation of potential natural origins and biosynthetic pathways of 2-methoxy-5-(2-methylpropyl)pyrazine. To date, this compound is not known to occur naturally. thegoodscentscompany.com However, the vast chemical diversity of the plant and microbial kingdoms leaves open the possibility of its existence.

Future research should focus on:

Screening Natural Sources: Comprehensive screening of various plant species, fungi, and bacteria for the presence of this isomer. This would involve advanced analytical techniques capable of distinguishing between closely related isomers.

Hypothesizing Pathways: Should a natural source be identified, the next step involves elucidating its formation. Research into the biosynthesis of other alkyl-methoxypyrazines, such as IBMP, suggests potential precursor molecules and enzymatic steps. nih.govnih.gov Two primary hypothetical pathways for alkylpyrazine biosynthesis have been proposed: one involving the amidation of a branched-chain amino acid and another involving the condensation of two amino acids. nih.gov For the 5-isobutyl isomer, a plausible hypothesis would involve the amino acid L-leucine as the source of the isobutyl group. nih.gov

Identifying Key Enzymes: A crucial research goal would be the identification and characterization of the enzymes involved, particularly the O-methyltransferases (OMTs) responsible for the final methoxylation step. nih.gov Genetic and proteomic approaches could be employed to pinpoint the specific enzymes that catalyze the formation of the 5-substituted pyrazine (B50134) ring, drawing parallels from the study of VvOMTs in grapes. nih.gov

Table 1: Proposed Research Framework for Biosynthetic Pathway Elucidation

| Research Phase | Objective | Methodological Approach | Key Analytes/Targets |

| Phase 1: Discovery | Identify natural sources of 2-methoxy-5-(2-methylpropyl)pyrazine. | Metabolomic screening of diverse plant and microbial extracts using multidimensional GC-MS. | Target compound and its isomers. |

| Phase 2: Precursor Identification | Determine the primary building blocks of the molecule. | Stable isotope labeling studies using potential precursors (e.g., ¹³C-L-leucine, ¹⁵N-glycine). | Isotope incorporation into the pyrazine molecule. |

| Phase 3: Enzymatic Characterization | Isolate and characterize the enzymes responsible for biosynthesis. | Gene sequencing, protein expression, and in vitro enzymatic assays. | O-methyltransferases (OMTs) and other potential biosynthetic enzymes. |

Advanced Applications in Bioactive Compound Discovery and Agrochemistry

While currently having no established uses, 2-methoxy-5-(2-methylpropyl)pyrazine and its potential derivatives represent a frontier for bioactive compound discovery and agrochemical development. thegoodscentscompany.com The pyrazine ring is a common scaffold in pharmaceuticals and agrochemicals, suggesting that this particular isomer could possess novel biological activities. researchgate.net

Future research directions include:

Screening for Bioactivity: Systematic screening of the compound for a wide range of biological activities, including antimicrobial, antifungal, insecticidal, and herbicidal properties.

Semiochemical Potential: Investigating its role as a semiochemical in insect communication. Its structural analog, IBMP, is known to act as an aggregation cue for certain beetle species and a defensive allomone in others. mdpi.compreprints.org It is plausible that the 5-isobutyl isomer could have similar or unique signaling functions in different organisms, which could be exploited for pest management strategies like trapping or mating disruption.

Pharmaceutical and Cosmeceutical Leads: One study has investigated the antioxidant and anti-photoaging activities of 2-methoxy-5-(2-methyl propyl) pyrazine isolated from peaches, suggesting it can suppress MMP-1 expression and increase type-1 procollagen. researchgate.net Further research is warranted to validate these findings and explore its potential as a lead compound for dermatological and other therapeutic applications.

Innovative Analytical Platform Development for Trace Analysis

The anticipated low concentrations of 2-methoxy-5-(2-methylpropyl)pyrazine in any potential natural source or biological system necessitate the development of highly sensitive and selective analytical methods. While general methods for pyrazine analysis exist, future research should focus on creating platforms tailored for this specific, understudied isomer. researchgate.net

Key areas for innovation are:

Advanced Chromatographic Methods: Developing heart-cutting multidimensional gas chromatography-mass spectrometry (MDGC-MS) methods would be crucial for separating the 5-isobutyl isomer from its more abundant and potentially co-eluting isomers, such as the 3-isobutyl and 6-isobutyl variants. mdpi.com This would enable accurate quantification at the picogram-per-liter level, which is essential for chemo-sensory and biological studies. mdpi.com

Novel Sensor Development: The creation of biosensors and chemical sensors for real-time, in-situ detection offers a significant technological advancement. Research could explore the use of odorant-binding proteins (OBPs) with specific affinity for the 5-isobutyl isomer as the biological recognition element in electrochemical sensors. thegoodscentscompany.com Another promising avenue is the development of molecularly imprinted polymers (MIPs) designed to selectively bind the target molecule, which can be integrated with quantum dots for highly sensitive fluorescence-based detection. nih.gov

Comprehensive Structure-Activity Relationship Studies in Biological and Chemo-Sensory Contexts

Understanding how the specific placement of the methoxy (B1213986) and isobutyl groups at the C-2 and C-5 positions influences the molecule's interaction with biological receptors is a critical area for future research. The sensory properties of methoxypyrazines are highly dependent on their structure, including the nature of the alkyl side chain and the substitution pattern on the pyrazine ring. semanticscholar.org

Future research should undertake:

Analog Synthesis and Sensory Evaluation: A systematic synthesis of a library of analogs of 2-methoxy-5-(2-methylpropyl)pyrazine would be required. This would involve modifying the alkyl group (e.g., isopropyl, sec-butyl, methyl) at the 5-position and synthesizing other positional isomers (e.g., 2-methoxy-6-isobutylpyrazine) to compare their odor profiles and detection thresholds. nih.gov

Receptor Interaction Studies: Investigating the binding affinity of this pyrazine and its analogs to specific olfactory receptors. nih.gov This can be achieved through in vitro assays using cloned olfactory receptors expressed in cell lines or through computational molecular docking simulations. This research would provide fundamental insights into the molecular basis of odor perception and could guide the design of new flavor and fragrance compounds.

Biological SAR: Correlating the structural modifications of the synthesized analogs with their performance in the bioactivity screens mentioned in section 8.2. This would establish clear structure-activity relationships (SAR), identifying the key molecular features responsible for any observed antimicrobial, insecticidal, or other biological effects.

Q & A

Basic: What are the optimal analytical methods for detecting Pyrazine, 2-methoxy-5-(2-methylpropyl)- in plant matrices?

Answer:

Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and two-dimensional gas chromatography with time-of-flight mass spectrometry (HS-SPME-GC×GC-TOFMS) are widely used. These methods enable quantification of volatile organic compounds (VOCs) at trace levels. For instance, Pyrazine, 2-methoxy-5-(2-methylpropyl)- was identified as a key contributor to green bell pepper and pea aromas in chili peppers using these techniques, with relative odor activity values (ROAV) exceeding 15, indicating its dominance in sensory profiles .

Advanced: How does structural isomerism impact the bioactivity of methoxypyrazine derivatives?

Answer:

Minor structural variations, such as alkyl chain position or methoxy group orientation, significantly alter interactions with biological targets. For example, 2-methoxy-3-(2-methylpropyl)pyrazine (a structural isomer) exhibits antimicrobial activity against Sclerotinia sclerotiorum by inhibiting sclerotia germination, while positional isomers may lack this specificity. Computational docking studies and comparative bioassays under standardized conditions (e.g., MIC/MFC assays) are recommended to resolve structure-activity relationships .

Basic: What pharmacokinetic properties are predicted for Pyrazine, 2-methoxy-5-(2-methylpropyl)-?

Answer:

ADMET predictions using in silico models indicate:

| Property | Value |

|---|---|

| Blood-Brain Barrier (BBB) | Permeable (BBB+, 0.976) |

| Human Intestinal Absorption | High (HIA+, 0.9798) |

| CYP450 Inhibition | Low promiscuity (0.914) |

| Acute Oral Toxicity | Category III (LD₅₀: 2.18 mol/kg) |

These properties suggest moderate bioavailability but limited metabolic interference, making it suitable for neurobiological or flavorant studies .

Advanced: What methodological strategies address contradictions in reported bioactivity of pyrazine derivatives?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. non-toxic profiles) can arise from assay conditions (e.g., solvent polarity, microbial strain variability). A tiered approach is recommended:

Standardized Bioassays: Use consistent models (e.g., Candida albicans H5 for antifungal activity) .

Metabolomic Profiling: Track degradation products under experimental conditions.

Cross-Validation: Compare in vitro (e.g., MIC assays) and in silico (QSAR models) data to isolate confounding variables .

Basic: How does Pyrazine, 2-methoxy-5-(2-methylpropyl)- contribute to the flavor profile of Capsicum species?

Answer:

This compound is a primary contributor to "green" sensory notes in chili peppers, with ROAV values of 100.00 in HS-SPME-GC-MS analyses. Its concentration decreases during ripening, correlating with shifts from grassy to sweet/fruity aromas. Sensory panels describe it as imparting green bell pepper and pea-like characteristics, critical for flavor complexity in horticultural studies .

Advanced: What computational tools predict the environmental fate of Pyrazine, 2-methoxy-5-(2-methylpropyl)-?

Answer:

EPI Suite and TEST software can model biodegradation (predicted "not ready biodegradable," 0.9776 probability) and ecotoxicity (e.g., pLC₅₀ for fish: 2.27 mg/L). Molecular dynamics simulations further assess soil adsorption coefficients (Koc), guiding environmental risk assessments for agricultural or industrial applications .

Basic: What factors influence Pyrazine, 2-methoxy-5-(2-methylpropyl)- concentration in food matrices?

Answer:

Key factors include:

- Processing Methods: Thermal treatment (e.g., roasting) may degrade pyrazines, while ultrasonic extraction preserves volatile profiles .

- Matrix Composition: Soybean paste inhibits pyrazine formation, likely via Maillard reaction interference .

- Plant Physiology: Ripening stages in chili peppers reduce pyrazine levels, favoring terpenoid biosynthesis .

Advanced: How can Pyrazine, 2-methoxy-5-(2-methylpropyl)- be applied in material science?

Answer:

While direct studies are limited, pyrazine derivatives are explored in conductive polymers due to π-conjugated systems. For example, reduced pyrazine ligands in CrCl₂(pyrazine)₂ enable high electrical conductivity (10⁻³ S/cm) and ferrimagnetic ordering below 55 K. Theoretical studies (DFT calculations) suggest similar potential for methoxypyrazines in spintronics or sensors .

Basic: What safety profiles are documented for Pyrazine, 2-methoxy-5-(2-methylpropyl)-?

Answer:

Toxicological data indicate:

- Acute Toxicity: Category III (oral LD₅₀: 2.18 mol/kg in rats).

- Ecotoxicity: Low fish toxicity (pLC₅₀: 2.27 mg/L) but moderate honeybee toxicity (high HBT: 0.5739 probability).

- Carcinogenicity: Non-carcinogenic (0.9484 probability) .

Advanced: What omics approaches elucidate the biosynthetic pathway of Pyrazine, 2-methoxy-5-(2-methylpropyl)- in plants?

Answer:

Transcriptomics: Identify candidate genes (e.g., aminotransferases, methoxylases) in Capsicum cultivars.

Metabolomics: Track intermediates via LC-HRMS in controlled growth conditions.

Isotope Labeling: Use ¹³C-glucose to trace carbon flux in pyrazine biosynthesis.

Preliminary studies suggest a non-enzymatic origin via Strecker degradation, but pathway validation is ongoing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.